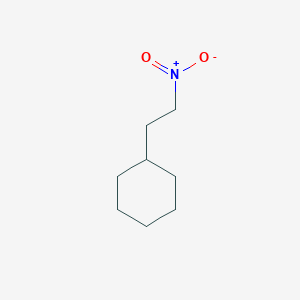

(2-Nitroethyl)cyclohexane

Description

Contextual Significance of Nitroalkanes in Organic Synthesis

Nitroalkanes are a class of organic compounds containing one or more nitro functional groups (–NO₂). Their importance in organic synthesis is well-established, primarily due to the versatile reactivity of the nitro group. worktribe.comwikipedia.org The strong electron-withdrawing nature of the nitro group significantly increases the acidity of the α-protons (the hydrogen atoms on the carbon adjacent to the nitro group), facilitating the formation of nitronate anions under basic conditions. mdma.ch These stabilized carbanions are excellent nucleophiles, enabling a wide array of carbon-carbon bond-forming reactions. mdma.ch

Two of the most notable transformations involving nitroalkanes are the Henry reaction and the Nef reaction.

The Henry Reaction (or Nitroaldol Reaction) : This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol. niscpr.res.innih.govresearchgate.net This classic carbon-carbon bond-forming reaction is fundamental in synthetic chemistry for building complex molecular frameworks. niscpr.res.innih.gov The resulting β-nitro alcohols are valuable intermediates that can be further transformed, for instance, by reduction to 1,2-amino alcohols or dehydration to nitroalkenes. niscpr.res.in

The Nef Reaction : This reaction converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone, respectively, typically through the hydrolysis of its nitronate salt under acidic conditions. alfa-chemistry.comwikipedia.org The Nef reaction provides a powerful method for synthesizing carbonyl compounds from nitroalkane precursors, effectively reversing the polarity of the α-carbon. mdma.chwikipedia.orgunicam.it

Beyond these cornerstone reactions, the nitro group can be readily reduced to a primary amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with a metal catalyst) or metal/acid combinations. This transformation offers a crucial pathway to amines, which are ubiquitous in pharmaceuticals and biologically active compounds. The diverse reactivity makes nitroalkanes indispensable building blocks for synthesizing a wide range of molecules, including pharmaceuticals, natural products, and heterocyclic compounds. worktribe.comwikipedia.org

Relevance of Cyclohexane (B81311) Derivatives in Chemical Research

The cyclohexane ring is a fundamental carbocyclic structure found in a vast number of natural and synthetic compounds. Its prevalence stems from its conformational flexibility and its role as a versatile scaffold for arranging functional groups in three-dimensional space. Cyclohexane derivatives are of significant interest in various fields of chemical research, particularly in medicinal chemistry and materials science. wikipedia.orgtranschemical.com

In medicinal chemistry, the cyclohexane motif is a common feature in many biologically active molecules and pharmaceuticals. researchgate.net Its derivatives have been shown to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific stereochemistry and substitution pattern on the cyclohexane ring can profoundly influence a molecule's ability to interact with biological targets like enzymes and receptors. researchgate.net For example, spirocyclic cyclohexane derivatives have been investigated for their affinity for opioid receptors in the context of pain management.

The structural rigidity and defined stereochemistry of the cyclohexane chair conformation allow for the precise positioning of substituents, which is critical for optimizing drug-receptor interactions. This makes the cyclohexane ring a valuable design element in the development of new therapeutic agents.

Positioning of (2-Nitroethyl)cyclohexane within the Broader Chemical Landscape

This compound, with the chemical formula C₈H₁₅NO₂, is a primary nitroalkane featuring a cyclohexane ring attached to an ethyl-nitro side chain. It serves as a clear example of a molecule that combines the chemical characteristics of both its constituent parts. Its applications are primarily in research as a synthetic intermediate or building block.

Synthesis and Properties:

This compound can be synthesized through established nitroalkane chemistry. A prominent route is the Henry reaction between cyclohexanecarboxaldehyde (B41370) and nitromethane (B149229) to yield 1-cyclohexyl-2-nitroethanol. researchgate.netmdpi.com Subsequent reduction of the hydroxyl group would lead to the target molecule. Another documented method involves the reaction of 2-cyclohexylethylbromide with sodium nitrite.

The compound itself is a synthetic precursor. The primary nitro group can undergo the transformations typical of nitroalkanes. For instance:

Reduction of the nitro group would yield 2-cyclohexylethanamine, a primary amine with potential applications in pharmaceutical synthesis. chemspider.comnih.gov

The Nef reaction could convert this compound into cyclohexylacetaldehyde, a valuable aldehyde for further synthetic elaborations. alfa-chemistry.comwikipedia.org

The table below summarizes some of the key properties and identifiers for this compound.

| Property/Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 40748-84-3 |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| Synonyms | 1-nitro-2-cyclohexylethane |

This table is generated based on available chemical database information.

Spectroscopic data is crucial for the identification and characterization of this compound. While comprehensive, dedicated studies are sparse, data can be inferred from related research.

| Spectroscopic Data | Inferred Characteristics |

| ¹H NMR | Expected signals would include a complex multiplet for the cyclohexane ring protons, and distinct triplets for the two methylene (B1212753) (–CH₂–) groups of the ethyl chain, with the one adjacent to the nitro group shifted further downfield. |

| ¹³C NMR | Signals would correspond to the carbons of the cyclohexane ring and the two carbons of the ethyl side chain, with the carbon bearing the nitro group showing a characteristic chemical shift. |

| IR Spectroscopy | Strong characteristic absorption bands for the nitro group (N=O stretching) would be expected around 1550 cm⁻¹ (asymmetric) and 1380 cm⁻¹ (symmetric). |

This table is based on general principles of NMR and IR spectroscopy and data from related compounds. researchgate.netscispace.com

In essence, this compound is a representative building block. Its cyclohexane moiety provides a robust, non-polar scaffold, while the nitroethyl group offers a reactive handle for a variety of chemical transformations. Its significance lies not in its end use, but in its potential as an intermediate for accessing more complex and potentially bioactive molecules that incorporate the 2-cyclohexylethylamine (B1584594) or cyclohexylacetaldehyde frameworks.

Structure

2D Structure

3D Structure

Properties

CAS No. |

40748-84-3 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

2-nitroethylcyclohexane |

InChI |

InChI=1S/C8H15NO2/c10-9(11)7-6-8-4-2-1-3-5-8/h8H,1-7H2 |

InChI Key |

FAYKNVFWQRGUFR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CC[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Nitroethyl Cyclohexane

Classical Approaches to 2-Nitroethyl Group Introduction onto Cyclohexane (B81311) Rings

Traditional methods for synthesizing (2-Nitroethyl)cyclohexane and related structures rely on foundational reactions in organic chemistry that have been refined over decades. These include the Henry (nitroaldol) reaction, Michael addition, and direct nitration techniques.

The Henry reaction, a classic carbon-carbon bond-forming reaction, provides a powerful and convergent route to this compound. wikipedia.org This pathway involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. wikipedia.org In the context of synthesizing the target molecule, the reaction sequence commences with the nitroaldol addition between cyclohexanecarboxaldehyde (B41370) and nitromethane (B149229). This initial step yields an intermediate β-nitro alcohol, 1-cyclohexyl-2-nitroethanol.

The reaction is initiated by the deprotonation of nitromethane by a base, forming a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of cyclohexanecarboxaldehyde. wikipedia.org Subsequent protonation of the resulting alkoxide furnishes the β-nitro alcohol. wikipedia.org To obtain the final this compound product, the nitro alcohol intermediate must undergo a deoxygenation step. A common method for this transformation is the reduction of the hydroxyl group. For instance, the nitroaldol products can be reduced to the corresponding nitroalkanes using tributyltin hydride ((n-Bu)3SnH). researchgate.net

The versatility of the Henry reaction is enhanced by numerous modifications, including its execution in various solvent systems and the use of different bases to optimize yields and reaction times. cardiff.ac.uk Flow chemistry has been demonstrated as a safe and efficient method for conducting the Henry reaction with nitromethane, showcasing good yields for the reaction with cyclohexanecarboxaldehyde. cardiff.ac.uk

Table 1: Henry Reaction Approach to this compound Precursor

| Reactants | Base/Catalyst | Solvent | Temperature | Yield of 1-cyclohexyl-2-nitroethanol | Reference |

|---|---|---|---|---|---|

| Cyclohexanecarboxaldehyde, Nitromethane | Potassium Hydroxide (B78521) | Ethanol | Elevated (Flow Reactor) | 55% | cardiff.ac.uk |

| Aromatic Aldehydes, Nitromethane | (S)-hydroxynitrile lyase | Not specified | Not specified | Not specified | wikipedia.org |

The Michael addition, or conjugate 1,4-addition, offers another robust strategy for the synthesis of this compound. wikipedia.org This reaction involves the addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated compound, the Michael acceptor. wikipedia.org For the synthesis of the target compound, this would typically involve the addition of a cyclohexyl nucleophile to nitroethene.

The electron-withdrawing nature of the nitro group makes the β-carbon of nitroethene highly electrophilic and susceptible to attack by nucleophiles. researchgate.net Suitable cyclohexyl nucleophiles can be generated from precursors like cyclohexylmagnesium halides (Grignard reagents) or by forming an enolate from cyclohexanone (B45756). The addition of such a nucleophile to nitroethene directly forms the carbon skeleton of this compound.

The scope of the Michael addition has been significantly expanded through the use of organocatalysis, which can promote the reaction with high efficiency and stereoselectivity. mdpi.commdpi.com For example, chiral primary amine-thiourea catalysts have been shown to be highly effective for the conjugate addition of ketones to nitroalkenes. nih.gov While a direct, documented application for the synthesis of this compound is specific, the general principles are widely applicable. The reaction can be performed under mild conditions, often at room temperature, using catalytic amounts of a base or an organocatalyst. sctunisie.org

Table 2: Representative Michael Addition Conditions

| Michael Donor (Example) | Michael Acceptor | Catalyst/Base | Solvent | Key Feature | Reference |

|---|---|---|---|---|---|

| Ketones | Nitroalkenes | Chiral Primary Amine-Thiourea | Toluene | High enantioselectivity | nih.gov |

| Aldehydes | Nitroethylene | Chiral Pyrrolidine / Acid co-catalyst | Toluene | Efficient aminoethylation | nih.gov |

| Nitroalkanes | Nitroalkenes | Chiral DMAP-Thiourea Hybrid | Benzene | Excellent asymmetric induction | msu.eduamazonaws.com |

Direct nitration represents a more traditional, though often less selective, approach to introducing a nitro group onto an alkane framework. The synthesis of this compound via this method would theoretically involve the nitration of ethylcyclohexane. However, the direct nitration of alkanes often requires harsh conditions and can lead to a mixture of isomers and oxidation byproducts, making it synthetically challenging. wikipedia.org

A more common and controlled classical approach involves the nitration of cyclohexane itself to form nitrocyclohexane. This reaction is typically carried out using nitric acid, often in the presence of a catalyst or under specific temperature and pressure conditions. While this does not directly yield this compound, it is a fundamental method for affixing a nitro group to the cyclohexane ring, which could then be subjected to further chemical modification to build the ethyl side chain. The use of solid acid catalysts has been explored to improve the process and mitigate environmental concerns associated with strong mineral acids. researchgate.netresearchgate.net

Table 3: Conditions for the Nitration of Cyclohexane

| Substrate | Nitrating Agent | Catalyst | Temperature | Key Observation | Reference |

|---|---|---|---|---|---|

| Cyclohexane | Nitric Acid | SO3H functionalized resin | 80-120 °C | Good catalytic activity and recyclability | researchgate.net |

| Aromatics | Dinitrogen Pentoxide | None | 20 °C | High yields, mild conditions | nih.gov |

Advanced Catalytic Systems in this compound Synthesis

Modern synthetic chemistry increasingly relies on sophisticated catalytic systems to enhance reaction efficiency, selectivity, and sustainability. The synthesis of this compound can benefit significantly from both homogeneous and heterogeneous catalysis, particularly in the key C-C bond-forming steps.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the active sites. libretexts.org In the context of synthesizing this compound, homogeneous catalysts are extensively used in asymmetric versions of the Henry and Michael addition reactions.

For the Henry reaction, chiral transition metal complexes, particularly those of copper(II), have proven to be effective catalysts for achieving high enantioselectivity. bath.ac.ukresearchgate.netacs.org These catalysts coordinate to both the nitronate and the aldehyde, organizing the transition state to favor the formation of one enantiomer of the β-nitro alcohol product over the other. wikipedia.org For instance, copper(II) complexes with chiral N,N'-dioxide ligands can catalyze the reaction between aldehydes and nitroalkanes with high yields and enantiomeric excesses. acs.org

Similarly, in Michael additions, a wide array of homogeneous organocatalysts have been developed. These small organic molecules, such as proline derivatives and thioureas, can activate the reactants through the formation of transient intermediates like enamines or by hydrogen bonding to the nitro group, facilitating the conjugate addition with high stereocontrol. mdpi.comrsc.org

Table 4: Examples of Homogeneous Catalysts in Relevant C-C Bond Forming Reactions

| Reaction Type | Catalyst Type | Example Catalyst | Substrates | Outcome | Reference |

|---|---|---|---|---|---|

| Asymmetric Henry | Metal Complex | Chiral N,N'-Dioxide/Cu(I) | Aldehydes, Nitroalkanes | High yields and enantioselectivity | acs.org |

| Asymmetric Henry | Metal Complex | Cu(II) with camphor-derived ligands | Phenyl propionaldehyde, Nitromethane | High yields and excellent enantioselectivity | researchgate.net |

| Asymmetric Michael | Organocatalyst | (R,R)-DPEN-based thiourea (B124793) | Cycloketones, Nitroalkenes | High enantioselectivity and diastereoselectivity | mdpi.com |

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant practical advantages, most notably the ease of separation from the reaction mixture and the potential for catalyst recycling. bath.ac.uk This aligns with the principles of green and sustainable chemistry.

For the synthesis of nitroalkanes, heterogeneous catalysts have been developed for both nitration and C-C bond-forming reactions. In nitration, solid acid catalysts, such as sulfonic acid-functionalized resins or zeolites, can replace traditional mineral acids like sulfuric acid, reducing corrosive waste streams. researchgate.netresearchgate.net These materials provide acidic sites on a solid support to facilitate the nitration reaction.

In the context of the Henry reaction, heterogeneous catalysts have been prepared by immobilizing active metal complexes onto solid supports. For example, copper(II) complexes can be anchored to materials like silica (B1680970) or magnetic nanoparticles. researchgate.net These supported catalysts can promote the Henry reaction and can be easily recovered using filtration or magnetic separation, allowing for their reuse in subsequent reaction cycles. This approach combines the high activity of homogeneous catalysts with the practical benefits of heterogeneous systems.

Table 5: Examples of Heterogeneous Catalysts in Nitroalkane Synthesis

| Reaction Type | Catalyst Type | Support Material | Key Advantage | Reference |

|---|---|---|---|---|

| Nitration of Cyclohexane | Solid Acid | Carbon-based polymer | Replaces corrosive liquid acids | researchgate.net |

| Henry Reaction | Amino alcohol catalyst | Magnetic Nanoparticles | Easy recovery and reuse | researchgate.net |

| Henry Reaction | Cu(II) Complexes | Solid Supports | Catalyst recyclability | bath.ac.uk |

Organocatalytic and Biocatalytic Approaches

Organocatalysis and biocatalysis have emerged as powerful strategies for the synthesis of nitroalkanes, offering mild reaction conditions and high stereoselectivity, which are central tenets of green chemistry.

Organocatalysis: The primary organocatalytic route to the this compound scaffold is the Michael addition of nitroethane to cyclohexenone or its derivatives. wikipedia.orgresearchgate.net This reaction is often catalyzed by small chiral organic molecules, such as proline and its derivatives or thiourea-based catalysts, which activate the reactants and control the stereochemical outcome. rsc.orgmdpi.commdpi.com For instance, chiral primary amines can react with a ketone to form a transient enamine, which then acts as the nucleophile in the 1,4-addition to a nitroalkene. mdpi.com Bifunctional organocatalysts, like those incorporating a thiourea moiety and a chiral amine, can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding, leading to high enantioselectivity. mdpi.comnih.gov The reaction of cyclohexanone with nitroolefins catalyzed by pyrrolidine-based thiourea catalysts has demonstrated high yields and enantioselectivities. mdpi.comresearchgate.net

Biocatalysis: Biocatalytic methods utilize enzymes to catalyze reactions, often with exceptional selectivity under environmentally benign aqueous conditions. researchgate.net For the synthesis of this compound, two main biocatalytic approaches are relevant: the reduction of a precursor like 1-(2-nitroethenyl)cyclohexane or the asymmetric C-alkylation of a nitroalkane.

Enzymes such as 'ene'-reductases (EREDs) are capable of catalyzing the asymmetric reduction of activated C=C double bonds, such as those in nitroalkenes. nih.govresearchgate.netresearchgate.net For example, novel nitroalkene reductases isolated from baker's yeast can reduce trisubstituted nitroalkenes to the corresponding nitroalkanes with excellent enantioselectivity. researchgate.net Furthermore, engineered flavin-dependent EREDs have been developed to catalyze the C-alkylation of nitroalkanes with alkyl halides, providing a pathway to chiral tertiary nitroalkanes. nih.govresearchgate.net Hydroxynitrile lyase is another enzyme that has been shown to catalyze both the synthesis and retro-synthesis of β-nitroalcohols, which are precursors to nitroalkenes. chemistryviews.org These enzymatic methods offer a sustainable alternative to traditional chemical catalysts for producing chiral nitro compounds. chemistryviews.orgnih.gov

Stereoselective Synthesis of this compound Derivatives

Controlling the three-dimensional arrangement of atoms is crucial in the synthesis of complex molecules. Stereoselective synthesis aims to produce a specific stereoisomer of a product.

Diastereoselective control refers to the preferential formation of one diastereomer over others. In the context of this compound derivatives, this is particularly relevant when creating multiple stereocenters. For example, the Michael addition of a nitroalkane to a substituted cyclohexenone can generate two new stereocenters. The relative orientation of these centers is influenced by the catalyst, solvent, and reaction conditions.

Cascade reactions, such as the Michael-aldol domino reaction, are powerful tools for constructing highly substituted cyclohexanone rings with excellent diastereoselectivity. beilstein-journals.orgnih.gov In these reactions, an initial intermolecular Michael addition is followed by an intramolecular cyclization, creating multiple stereocenters in a single operation. beilstein-journals.orgnih.gov The use of phase-transfer catalysts in cascade reactions involving curcumins and arylidenemalonates has been shown to produce functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org

Enantioselective synthesis focuses on producing one of two enantiomers of a chiral molecule. This is often achieved using chiral catalysts that create a chiral environment for the reaction.

Organocatalytic Approaches : Chiral organocatalysts are widely used for the enantioselective conjugate addition of nitroalkanes to electron-poor alkenes. rsc.orgacs.orgrsc.org Proline and its derivatives, as well as cinchona alkaloid-based thiourea and squaramide catalysts, have proven highly effective. rsc.orgmdpi.comacs.org For instance, the addition of cyclohexanone to various aryl nitroolefins catalyzed by a chiral ionic liquid containing a proline moiety can lead to adducts with high stereocontrol. mdpi.com These catalysts typically work by forming a chiral iminium ion or enamine intermediate, which then reacts stereoselectively with the Michael acceptor. rsc.org

Biocatalytic Approaches : Enzymes are inherently chiral and are thus excellent catalysts for enantioselective transformations. researchgate.netnih.gov Engineered 'ene'-reductases can perform highly chemo- and stereoselective C-alkylation of nitroalkanes, producing tertiary nitroalkanes with high yield and enantioselectivity. nih.govresearchgate.net This photoenzymatic approach allows for the construction of tetrasubstituted stereogenic centers. researchgate.net Similarly, nitroalkene reductases from baker's yeast have been used for the asymmetric synthesis of nitroalkanes from nitroalkenes. researchgate.net

Optimization of Reaction Conditions and Yields in Academic Synthesis

Optimizing reaction conditions is a critical step in developing any synthetic protocol to maximize product yield and selectivity while minimizing reaction time and waste. Key parameters that are typically optimized include the catalyst, solvent, temperature, and concentration of reactants.

For the synthesis of this compound via Michael addition, the choice of base or catalyst is crucial. While strong bases can promote the reaction, they can also lead to side products. Organocatalysts are often preferred for their milder conditions and higher selectivity. mdpi.com The catalyst loading is also optimized; typically, 5-20 mol% is sufficient to achieve good results. nih.gov

Solvent selection significantly impacts reaction outcomes. mdpi.com While many organic solvents can be used, there is a growing trend towards using more environmentally friendly options like water or deep eutectic solvents. mdpi.combeilstein-journals.org In some cases, solvent-free conditions using mechanochemistry have proven effective and highly sustainable. nih.gov

Temperature and reaction time are interdependent. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts or decomposition of the product. sciencemadness.org For hydrogenation reactions of nitroalkenes, parameters such as hydrogen pressure, catalyst type (e.g., Pd/C), and additives (e.g., acid) are systematically varied to find the optimal conditions for both conversion and selectivity. sciencemadness.orgresearchgate.netrsc.orgnih.gov

An example of reaction optimization is presented in the table below, illustrating how different parameters can be varied to improve the yield and stereoselectivity of a reaction.

Table 1: Illustrative Optimization of a Michael Addition Reaction

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | Proline (10) | DMSO | 25 | 24 | 65 | 70 |

| 2 | Thiourea A (10) | Toluene | 25 | 12 | 85 | 92 |

| 3 | Thiourea A (10) | CH2Cl2 | 25 | 12 | 90 | 95 |

| 4 | Thiourea A (5) | CH2Cl2 | 0 | 24 | 92 | 97 |

| 5 | Thiourea A (10) | CH2Cl2 | 0 | 18 | 94 | 96 |

This table is a hypothetical representation based on typical optimization studies found in the literature.

Green Chemistry Principles in this compound Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.comrroij.com The synthesis of this compound can be made more sustainable by applying these principles.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.eduacs.org Michael addition reactions are inherently atom-economical as they involve the addition of one molecule to another without the loss of any atoms. wikipedia.orgnih.govresearchgate.net

Catalysis : Catalytic reagents are superior to stoichiometric reagents because they can be used in small amounts and can be recycled, reducing waste. yale.edu The use of organocatalysts and biocatalysts in the synthesis of this compound aligns with this principle. nih.govnih.gov

Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or avoided. sigmaaldrich.comrroij.com Research into using water, deep eutectic solvents, or solvent-free conditions for Michael additions and reductions is a key area of green chemistry. mdpi.combeilstein-journals.orgnih.gov

Design for Energy Efficiency : Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. sigmaaldrich.comacs.org Many organocatalytic and biocatalytic reactions can be run under mild conditions, reducing energy consumption compared to traditional methods that may require high temperatures or pressures. researchgate.net

By incorporating these principles, the synthesis of this compound and its derivatives can be performed in a more environmentally responsible and sustainable manner. researchgate.net

Chemical Reactivity and Transformation of 2 Nitroethyl Cyclohexane

Reactions of the Nitro Group

The synthetic utility of (2-Nitroethyl)cyclohexane is largely dictated by the versatile reactivity of the nitro group. This functional group can be transformed into a variety of other functionalities, including amines and carbonyls, and can participate in the formation of carbon-carbon double bonds.

Reduction Pathways to Amines and Other Nitrogen-Containing Functional Groups

The reduction of the nitro group in aliphatic compounds like this compound is a fundamental transformation that leads to the corresponding primary amine, 2-Cyclohexylethylamine (B1584594). This conversion can be achieved through various reduction methods, with the choice of reagent determining the final product and compatibility with other functional groups. oup.comresearchgate.net

Catalytic hydrogenation is a widely employed method for this transformation. Reagents such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas (H₂) effectively reduce the nitro group to an amine. alfa-chemistry.comck12.org Another common approach involves the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). oup.com Lithium aluminum hydride (LiAlH₄) is also a potent reducing agent capable of converting aliphatic nitro compounds directly to amines. alfa-chemistry.com

Depending on the reducing agent and reaction conditions, intermediate reduction products such as hydroxylamines can sometimes be isolated. For instance, controlled reduction with reagents like zinc dust in the presence of ammonium (B1175870) chloride can yield the corresponding N-(2-Cyclohexylethyl)hydroxylamine. oup.com

Below is a table summarizing common reduction methods applicable to this compound.

| Reagent/Catalyst | Solvent/Conditions | Primary Product |

| H₂ / Pd/C | Ethanol | 2-Cyclohexylethylamine |

| H₂ / Raney Nickel | Ethanol | 2-Cyclohexylethylamine |

| Fe / HCl | Acidic, Reflux | 2-Cyclohexylethylamine |

| Sn / HCl | Acidic | 2-Cyclohexylethylamine |

| LiAlH₄ | Ether | 2-Cyclohexylethylamine |

| Zn / NH₄Cl | Aqueous | N-(2-Cyclohexylethyl)hydroxylamine |

This table illustrates the expected products from the reduction of this compound based on established reactions of primary nitroalkanes.

Nef Reaction and Derivatives for Carbonyl Formation

The Nef reaction provides a classic route to convert a primary nitroalkane into an aldehyde. ck12.orgwikipedia.org This transformation involves two key steps: first, the deprotonation of the α-carbon (the carbon adjacent to the nitro group) with a base to form a nitronate salt. Second, the acid hydrolysis of this salt yields the corresponding carbonyl compound and nitrous oxide (N₂O). wikipedia.orgchemistry-reaction.com

For this compound, treatment with a base like sodium hydroxide (B78521) (NaOH) would generate the sodium nitronate. Subsequent acidification with a strong mineral acid, such as sulfuric acid (H₂SO₄), would then produce Cyclohexylacetaldehyde. alfa-chemistry.comwikipedia.org

The mechanism proceeds through the protonation of the nitronate to form a nitronic acid (an aci-nitro tautomer), which is then further protonated and attacked by water. The resulting intermediate collapses to release the carbonyl compound. wikipedia.orgyoutube.com It is crucial that the reaction is performed in strong acid to avoid the formation of side products like oximes. organic-chemistry.org

If the primary nitroalkane is treated directly with strong acid without prior formation of the salt, hydrolysis can lead to the formation of a carboxylic acid (Cyclohexylacetic acid) and hydroxylamine. rsc.orgvedantu.comgauthmath.com

Modern variations of the Nef reaction utilize different reagents to effect the transformation under milder conditions. These can include oxidative methods using reagents like potassium permanganate (B83412) (KMnO₄) or ozone, and reductive methods involving reagents like titanium(III) chloride (TiCl₃). alfa-chemistry.comorganic-chemistry.org

Elimination Reactions to Form Nitroalkenes

This compound can undergo elimination reactions to form a conjugated nitroalkene, specifically (2-nitrovinyl)cyclohexane. A common method to achieve this involves a two-step sequence related to the Henry (nitroaldol) reaction. organic-chemistry.org Although the Henry reaction itself is an addition to a carbonyl, the resulting β-hydroxy nitro-compound can readily undergo base-catalyzed dehydration to yield the nitroalkene. organic-chemistry.org

A more direct method for converting a nitroalkane to a nitroalkene is through an oxidative elimination process. For example, the nitroalkane can be treated with phenylselenenyl bromide to form an α-phenylseleno nitro compound. Subsequent oxidation of the selenium atom leads to a syn-elimination, yielding the desired nitroalkene. rsc.orgrsc.org Base-induced elimination of nitrous acid from the nitroalkane is another potential, though less common, pathway to the corresponding alkene. researchgate.net

These nitroalkenes are valuable synthetic intermediates, acting as potent Michael acceptors and dienophiles in Diels-Alder reactions due to the electron-withdrawing nature of the nitro group. wikipedia.org

Nitronate Chemistry and Reactivity

The α-protons of this compound are acidic (pKa ≈ 10) due to the strong electron-withdrawing effect of the nitro group. chemistry-reaction.com This allows for easy deprotonation by a base to form a nucleophilic nitronate anion. This anion is a key intermediate in several important reactions. frontiersin.org

The nitronate anion is ambident, meaning it can react with electrophiles at either the carbon or one of the oxygen atoms. thieme-connect.com

C-Alkylation: Reaction with alkyl halides can lead to the formation of a new carbon-carbon bond at the α-position. However, this reaction can be complicated by competing O-alkylation. researchgate.netnih.gov The use of specific catalysts, such as copper or nickel complexes, can favor C-alkylation through radical-based mechanisms. nih.gov

O-Alkylation: Reaction with hard electrophiles tends to occur at the oxygen atom, forming nitronic esters (silylated nitronates if using silyl (B83357) halides). thieme-connect.com

1,3-Dipolar Cycloadditions: Nitronates can act as 1,3-dipoles in cycloaddition reactions with alkenes (dipolarophiles) to form five-membered heterocyclic rings called isoxazolidines. oup.comwikipedia.org Cyclic nitronates, in particular, have been studied for their stereoselective cycloaddition reactions. acs.orgmdpi.com

The reactivity of the nitronate derived from this compound makes it a versatile building block for constructing more complex molecular architectures.

Reactions Involving the Cyclohexane (B81311) Ring

The cyclohexane ring is a saturated aliphatic moiety and is generally unreactive under many conditions that transform the nitro group. algoreducation.com It does not typically undergo addition or elimination reactions characteristic of unsaturated systems.

Functionalization of the Cyclohexane Moiety

Direct functionalization of the cyclohexane ring in this compound is challenging due to the lack of activating groups on the ring itself. The most common reaction type for alkanes and cycloalkanes is free-radical substitution. algoreducation.com

For instance, halogenation of the cyclohexane ring can be initiated by UV light or heat. This reaction proceeds via a radical chain mechanism, where a halogen radical abstracts a hydrogen atom from the ring to form a cyclohexyl radical. This radical then reacts with a halogen molecule to form the halocyclohexane and a new halogen radical. This process is generally not selective and would likely lead to a mixture of mono-, di-, and poly-halogenated products at various positions on the ring. The presence of the (2-nitroethyl) side chain would have a minor directing effect on this radical process.

Given the higher reactivity of the α-protons on the ethyl chain, conditions would need to be carefully selected to favor functionalization on the cyclohexane ring over reactions involving the nitronate anion.

Ring-Opening and Ring-Expansion/Contraction Reactions

There is currently a lack of specific literature detailing the participation of this compound in ring-opening, ring-expansion, or ring-contraction reactions.

Ring-Opening Reactions: These reactions typically involve strained heterocyclic systems fused to or part of the cyclohexane ring, such as epoxides or aziridines. nih.gov For this compound to undergo such a reaction, the cyclohexane ring would first need to be converted into a bicyclic system containing a strained ring. For instance, epoxidation of a cyclohexene (B86901) derivative can lead to a fused oxirane ring, which can then be opened by nucleophiles. youtube.com The mechanism of epoxide ring-opening can be SN1-like under acidic conditions or SN2-like under basic conditions, which influences the regioselectivity of the nucleophilic attack. nih.gov

Ring-Expansion and Contraction Reactions: These transformations are typically driven by the formation of a more stable carbocation intermediate and the relief of ring strain. chemistrysteps.com Common examples include the Tiffeneau–Demjanov rearrangement, which can expand a ring via a diazotization reaction of an adjacent amino group. wikipedia.org For this compound to undergo such a reaction, the nitroethyl group would first need to be converted into a suitable functional group, such as an amine, that could initiate the rearrangement. Ring expansion of a cyclohexane would lead to a seven-membered cycloheptane (B1346806) ring. Conversely, ring contractions can occur under specific conditions, often to form a more stable five-membered cyclopentane (B165970) derivative, but documented examples involving a nitroalkyl side chain on a cyclohexane are scarce. wikipedia.org

Coupling Reactions and Derivative Formation

Cross-Coupling Reactions Involving this compound as a Precursor

Modern cross-coupling reactions, such as the Suzuki or Stille reactions, are powerful tools for forming carbon-carbon bonds. nih.govcuny.edu These reactions typically require an organometallic nucleophile and an organic electrophile, often an organohalide or triflate.

There are no specific documented examples of this compound being used directly as a precursor in standard cross-coupling protocols. The nitro group is not a typical leaving group for these reactions. For this compound to be utilized, it would likely require prior functionalization. For instance:

As a Nucleophile: The nitroalkane could potentially be converted into an organoboron nih.gov or organotin nih.gov species, although this is not a standard transformation.

As an Electrophile: More commonly, a halogen would need to be introduced onto the cyclohexane ring to serve as the coupling partner.

While some advanced cross-coupling methods can utilize nitro groups, specific applications involving this compound have not been reported in the surveyed literature.

Formation of Polyfunctionalized Organic Molecules

The nitro group is a versatile synthetic handle that can be transformed into various other functional groups, making nitroalkanes valuable starting materials for creating polyfunctionalized molecules. While specific examples starting from this compound are not detailed in the literature, known transformations of the nitro group suggest potential synthetic routes.

| Transformation of Nitro Group | Resulting Functional Group | Potential Product from this compound |

| Reduction | Amine | (2-Aminoethyl)cyclohexane |

| Nef Reaction | Carbonyl (Ketone/Aldehyde) | Cyclohexylacetaldehyde |

| Henry Reaction (with Aldehyde) | Nitro-alcohol | 1-Cyclohexyl-3-nitropropan-2-ol |

| Michael Addition | Extended carbon chain | Various polyfunctional compounds |

These transformations would introduce new functional groups onto the molecule, opening pathways to more complex and polyfunctionalized structures. For example, reduction to the corresponding amine would yield (2-aminoethyl)cyclohexane, a precursor for amides, sulfonamides, and other nitrogen-containing derivatives.

Mechanistic Studies of Key Transformations

Detailed mechanistic studies, including kinetic analysis and the identification of intermediates, are highly specific to a particular reaction and substrate. Due to the lack of documented key transformations for this compound, no specific mechanistic studies for this compound are available.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for understanding reaction mechanisms and optimizing conditions. Such studies involve measuring reaction rates under varying concentrations of reactants, catalysts, and different temperatures. For instance, kinetic data has been crucial in understanding the oxidation of cyclohexane itself. researchgate.net However, no kinetic data or reaction rate determinations have been published for the specific transformations of this compound.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is fundamental to understanding the stepwise pathway of a chemical reaction. For reactions involving cyclohexane derivatives, intermediates can include:

Carbocations: Often proposed in SN1-type reactions and certain ring-expansion mechanisms. chemistrysteps.com The stability of the carbocation (tertiary > secondary > primary) often dictates the reaction pathway.

Radicals: Can be involved in oxidation processes or reactions initiated by radical initiators.

Chair and Boat Conformers: In reactions involving the cyclohexane ring, the stereochemistry of the transition state is critical. For example, E2 elimination reactions require an anti-periplanar arrangement of the leaving group and a proton, which often necessitates that both be in axial positions in a chair conformation. masterorganicchemistry.com

Without specific, well-documented reactions for this compound, any discussion of its reaction intermediates remains speculative and based on general principles of organic chemistry.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Investigations of Molecular Structure

Quantum mechanical calculations are fundamental to understanding the molecular structure of compounds like (2-nitroethyl)cyclohexane at the atomic level. These methods, particularly Density Functional Theory (DFT), are used to determine the molecule's electronic structure and to perform a detailed conformational analysis.

Electronic Structure and Bonding Analysis

Natural Bond Orbital (NBO) analysis is a common technique used to study bonding interactions. For this compound, NBO analysis would likely reveal hyperconjugative interactions, such as those between the C-C or C-H bonds of the cyclohexane (B81311) ring and the antibonding orbitals of the C-NO2 group. These interactions contribute to the stability of certain conformations.

Conformational Analysis of this compound

The conformational landscape of this compound is primarily defined by the chair conformations of the cyclohexane ring and the orientation of the (2-nitroethyl) substituent. The substituent can be positioned in either an axial or an equatorial position.

Equatorial Conformer: In this arrangement, the (2-nitroethyl) group extends from the "equator" of the cyclohexane ring. This position is generally more stable for larger substituents as it minimizes steric hindrance with the axial hydrogens on the ring.

Axial Conformer: Here, the substituent is positioned along the "axis" of the ring, leading to 1,3-diaxial interactions with the axial hydrogens at the C3 and C5 positions. These interactions are a source of steric strain, typically making the axial conformer less stable.

The energy difference between the equatorial and axial conformers, known as the A-value, could be calculated using quantum mechanical methods. This value would quantify the preference for the equatorial position. The rotational barrier of the C-C bond connecting the ethyl group to the cyclohexane ring would also be a key parameter to investigate, as it would reveal the most stable orientations of the nitro group relative to the ring.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its participation in further chemical transformations.

Energetics of Synthetic Transformations

The synthesis of this compound can be achieved through various routes, such as the Michael addition of a nitroalkane to a cyclohexyl-substituted alkene. Computational studies would calculate the potential energy surface for such reactions. This involves determining the energies of the reactants, products, intermediates, and transition states. The enthalpy and Gibbs free energy of the reaction would indicate its thermodynamic feasibility.

Mechanistic Insights from Computational Modeling

By mapping the potential energy surface, the lowest energy reaction pathway can be identified. Transition state theory is employed to calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering deep mechanistic insights. For instance, in a nucleophilic substitution reaction involving the nitro group, computational modeling could distinguish between a concerted (SN2) or a stepwise (SN1) mechanism by locating the relevant transition states and intermediates.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum mechanical calculations provide detailed information about specific conformations, molecular dynamics (MD) simulations offer a way to explore the conformational space of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities.

By simulating the molecule at a given temperature, it is possible to observe conformational transitions, such as the ring flip of the cyclohexane moiety between its two chair forms. The frequency of these transitions and the population of different conformers can be analyzed to understand the dynamic behavior of the molecule. MD simulations can also be used to study the molecule's behavior in different solvent environments, providing insights into solute-solvent interactions.

Analytical Methodologies for Research and Characterization in Academic Contexts

Advanced Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)

Advanced spectroscopic methods provide detailed information about the molecular framework, connectivity of atoms, and the specific nature of functional groups within the (2-Nitroethyl)cyclohexane molecule.

Two-dimensional (2D) NMR spectroscopy is a powerful tool for elucidating the complex structure of molecules like this compound by resolving overlapping signals that are common in 1D spectra. libretexts.org Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to map out the complete atomic connectivity.

COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal correlations between the protons of the ethyl group (-CH2-CH2-NO2) and the proton on the cyclohexane (B81311) carbon to which the ethyl group is attached. It would also map the intricate network of coupled protons within the cyclohexane ring, helping to confirm its chair-like conformation.

HSQC (¹H-¹³C One-Bond Correlation): HSQC correlates protons directly to the carbon atoms they are attached to. This technique is invaluable for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. Each CH, CH₂, and CH₃ group in this compound would produce a distinct cross-peak in the HSQC spectrum.

HMBC (¹H-¹³C Long-Range Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular skeleton. For instance, HMBC would show a correlation between the protons on the carbon adjacent to the nitro group and the carbon of the cyclohexane ring to which the ethyl group is attached, confirming the "(2-nitroethyl)" fragment is indeed linked to the "cyclohexane" ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound Note: Chemical shifts (δ) are hypothetical and based on typical values for similar structural motifs. Actual values may vary.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Cyclohexane-CH- | ~1.5 - 1.9 | ~35 - 40 | Protons on C2' and C1' |

| Cyclohexane-CH₂- | ~1.1 - 1.8 | ~25 - 35 | Adjacent cyclohexane carbons |

| Ethyl-CH₂ -CH₂NO₂ (C1') | ~1.9 - 2.2 | ~30 - 35 | Cyclohexane-CH, C2' |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge (m/z) ratio, often to within a few parts per million (ppm). mdpi.com This precision allows for the unambiguous determination of the elemental formula of the parent ion and its fragments, which is critical for confirming the identity of a newly synthesized compound and differentiating it from potential isomers or byproducts.

For this compound (C₈H₁₅NO₂), the theoretical exact mass of the molecular ion [M]⁺ can be calculated. By comparing this theoretical mass to the experimentally measured mass, the elemental composition can be confirmed. HRMS is also used to analyze the fragmentation patterns, which provide structural clues. Common fragmentation pathways for this compound would include the loss of the nitro group (•NO₂) and cleavage of the ethyl chain or the cyclohexane ring. docbrown.info

Table 2: Predicted HRMS Data for this compound

| Ion/Fragment | Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| Molecular Ion [M]⁺ | C₈H₁₅NO₂⁺ | 157.1103 |

| [M - NO₂]⁺ | C₈H₁₅⁺ | 111.1174 |

| [M - C₂H₄NO₂]⁺ | C₆H₁₁⁺ | 83.0861 |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. nih.gov For this compound, IR spectroscopy is particularly effective for identifying the characteristic vibrations of the nitro group. spectroscopyonline.com

The nitro (NO₂) group produces two very strong and easily identifiable absorption bands in the IR spectrum. spectroscopyonline.compearson.com

Asymmetric Stretch: A strong band typically appears in the range of 1540-1560 cm⁻¹.

Symmetric Stretch: Another strong band is observed around 1370-1385 cm⁻¹.

The presence of these two distinct, intense peaks is a clear indicator of the nitro functional group. Other significant absorptions include the C-H stretching vibrations of the cyclohexane and ethyl alkane groups, which appear in the 2850-3000 cm⁻¹ region. libretexts.org Raman spectroscopy can provide complementary information, particularly for the C-C skeletal vibrations of the cyclohexane ring, which may be weak in the IR spectrum.

Table 3: Key Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (R-NO₂) | Asymmetric Stretch | 1540 - 1560 | Strong |

| Nitro (R-NO₂) | Symmetric Stretch | 1370 - 1385 | Strong |

| Alkane (C-H) | Stretch | 2850 - 2960 | Strong |

Chromatographic Methods for Purity Assessment and Reaction Monitoring (Beyond Basic Identification)

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of product purity and the real-time monitoring of reaction progress.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier method for analyzing volatile and thermally stable compounds. frontiersin.org It separates components of a mixture based on their boiling points and interactions with a stationary phase, with each separated component then being identified by its mass spectrum. fmach.it

In the context of this compound synthesis, GC-MS would be used to:

Assess Purity: A pure sample of this compound will show a single major peak in the chromatogram at a specific retention time. The area of this peak relative to any impurity peaks provides a quantitative measure of purity.

Monitor Reactions: By taking aliquots from a reaction mixture over time, GC-MS can track the consumption of starting materials and the formation of the desired product and any volatile byproducts. researchgate.net

Identify Byproducts: The mass spectrometer detector allows for the identification of unknown peaks in the chromatogram, aiding in the optimization of reaction conditions to minimize side reactions. The fragmentation pattern observed would be consistent with that from HRMS analysis. nist.gov

Table 4: Typical GC-MS Parameters for this compound Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Rtx-WAX or similar mid-polarity capillary column |

| Carrier Gas | Helium at ~1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 50°C, ramp at 10°C/min to 240°C |

| MS Detector | Electron Ionization (EI) at 70 eV |

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is particularly useful for compounds that are non-volatile or thermally unstable. cdc.gov It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase. sigmaaldrich.com

For the analysis of a reaction producing this compound, HPLC can be employed for:

Reaction Monitoring: HPLC is ideal for monitoring the progress of reactions involving non-volatile starting materials or reagents. The disappearance of reactant peaks and the appearance of the product peak can be quantified using a UV detector, as the nitro group has a weak UV chromophore. cdc.govspiedigitallibrary.org

Purity Assessment: HPLC can determine the purity of the final product, especially with respect to non-volatile impurities that would not be detected by GC-MS.

Preparative Separation: HPLC can be scaled up to isolate and purify the this compound product from unreacted starting materials and byproducts. sigmaaldrich.com Reversed-phase columns (like C18 or Phenyl) are commonly used for separating moderately polar organic compounds like nitroalkanes. mtc-usa.com

Table 5: Example HPLC Conditions for this compound Analysis

| Parameter | Typical Setting |

|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-220 nm |

X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives/intermediates)

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method is predicated on the diffraction of X-rays by the ordered lattice of a single crystal. The resulting diffraction pattern is mathematically deconstructed to generate a model of the electron density, which in turn reveals the precise spatial coordinates of each atom within the crystal unit cell. For complex organic molecules, including derivatives and synthetic intermediates of this compound, this technique provides invaluable and unequivocal structural information.

While obtaining a single crystal of this compound itself may be challenging due to its physical properties, the application of X-ray crystallography becomes highly relevant for characterizing solid derivatives or intermediates that are part of its synthesis or further reactions. The structural data obtained from such analyses can confirm stereochemistry, reveal conformational details of the cyclohexane ring, and elucidate intermolecular interactions within the crystal lattice, such as hydrogen bonding.

A pertinent example of this application is the structural elucidation of related cyclohexane derivatives, which serves as a proxy for the type of analysis that could be applied to crystalline intermediates in the synthesis of this compound. For instance, the crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione, a molecule containing a cyclohexane ring, has been determined. nih.gov In this study, the cyclohexane-1,3-dione ring was found to adopt a twist-boat conformation. nih.gov The analysis also detailed the planarity of the connected C2S2 ring and the dihedral angle between the two ring systems. nih.gov Such detailed conformational information is critical for understanding the molecule's reactivity and properties.

The crystallographic data obtained from such an analysis is comprehensive, providing bond lengths, bond angles, and torsion angles with a high degree of precision. This level of detail is instrumental for confirming the outcome of a synthetic step and for computational modeling studies.

Crystallographic Data for a Cyclohexane Derivative

The following table presents selected crystallographic data for 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione, illustrating the type of detailed structural information that can be obtained for a cyclohexane-containing intermediate. nih.gov

| Parameter | Value |

| Chemical Formula | C₈H₈O₂S₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.3619 (17) |

| b (Å) | 11.235 (2) |

| c (Å) | 9.4893 (19) |

| β (°) | 99.478 (19) |

| Volume (ų) | 879.3 (3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.52 |

| C=C bond length (Å) | 1.364 (8) |

| Dihedral Angle (°) | 9.1 (3) |

This data is for an illustrative cyclohexane derivative and not this compound itself. nih.gov

Applications of 2 Nitroethyl Cyclohexane in Advanced Chemical Synthesis and Material Science

Role as a Synthetic Building Block for Complex Organic Molecules

The utility of nitroalkanes, such as (2-Nitroethyl)cyclohexane, as synthetic building blocks is well-established in organic synthesis. nih.govresearchgate.net These compounds are prized for their ability to participate in various carbon-carbon bond-forming reactions, serving as precursors to a multitude of functional groups and complex molecular architectures. cphi-online.com The nitro group can be readily transformed into other functionalities, including amines, ketones, or oximes, further broadening its synthetic potential. researchgate.netwiley.com This chemical versatility makes nitroalkanes strategic starting materials for synthesizing a wide array of important targets, from pharmaceuticals to natural products. researchgate.net

This compound is a valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds, which are core structures in many biologically active molecules. nih.govnih.gov The nitro group is instrumental in these transformations, often undergoing reduction and subsequent cyclization to form the heterocyclic ring.

One primary method involves the reduction of the nitro group to an amine, which can then react intramolecularly with another functional group on the molecule to form a ring. A more direct approach is reductive cyclization, where the nitro group is reduced in a way that directly leads to the formation of a C-N bond within a cyclic framework. researchgate.net

Furthermore, this compound can be converted into the corresponding nitroalkene, (2-nitroethenyl)cyclohexane, through dehydration. Nitroalkenes are highly reactive intermediates that participate in various cycloaddition reactions, serving as efficient precursors for a wide range of heterocyclic compounds. nih.gov These reactions, including [3+2] cycloadditions, provide pathways to diverse five-membered heterocyclic systems. The multi-component synthesis of nitrogen heterocycles is a well-recognized strategy that frequently employs nitroalkenes and nitroalkanes as key starting materials. nih.gov

The following table summarizes representative heterocyclic systems that can be synthesized from nitroalkane and nitroalkene precursors.

| Precursor Type | Reaction Type | Resulting Heterocycle |

| Nitroalkane | Reductive Cyclization | Pyrrolidines, Piperidines |

| Nitroalkene | Michael Addition/Cyclization | Substituted Pyrrolidines |

| Nitroalkene | [3+2] Cycloaddition | Isoxazolines, Pyrroles |

| Nitroalkene | Diels-Alder Reaction | Tetrahydroquinolines |

The acidic nature of the α-hydrogens (the hydrogens on the carbon adjacent to the nitro group) in this compound is a key feature enabling its role in forming complex carbon frameworks. wikipedia.orgembibe.com In the presence of a base, one of these protons can be removed to form a stabilized carbanion known as a nitronate. wikipedia.orgresearchgate.net This nucleophilic nitronate can then attack various electrophilic partners, creating new carbon-carbon bonds.

Two fundamental reactions that exemplify this utility are the Henry (or nitroaldol) reaction and the Michael addition.

Henry Reaction : This reaction involves the addition of the nitronate derived from this compound to an aldehyde or ketone. researchgate.netresearchgate.net The product is a β-nitro alcohol, which introduces a new functionalized two-carbon unit onto the electrophile's carbon skeleton. This reaction is a powerful and widely used tool for C-C bond formation. researchgate.net

Michael Addition : In this reaction, the nitronate acts as a nucleophile in a conjugate addition to an α,β-unsaturated carbonyl compound, nitrile, or other electron-deficient alkene. researchgate.net This 1,4-addition is a highly efficient method for forming carbon-carbon bonds and is fundamental to the synthesis of many complex organic molecules. cphi-online.com

Through these and other related reactions, this compound serves as a versatile intermediate, allowing for the stepwise and controlled construction of elaborate carbon skeletons. cphi-online.com

Utility in Polymer Chemistry and Material Science (Excluding Prohibited Applications)

While the use of this compound is most extensively documented in small molecule synthesis, the unique properties of the nitro group also suggest potential applications in polymer chemistry and material science. mdpi-res.com The strong electron-withdrawing character and reactivity of the nitro functionality can be harnessed to create polymers and materials with specific properties. mdpi-res.comembibe.com

There is growing interest in incorporating nitrogen-based functionalities into polymers to achieve a wide range of properties for various applications. specificpolymers.com Although direct polymerization of this compound as a primary monomer is not widely reported, its structure suggests potential as a specialty monomer or comonomer. The nitro group could influence the polymer's properties, such as polarity, solubility, and thermal stability.

A more viable strategy involves the chemical modification of a polymerizable group attached to the this compound core. For instance, if the cyclohexane (B81311) ring contained a vinyl or other polymerizable moiety, the resulting polymer would feature pendant (2-nitroethyl) groups. These nitro groups could then serve as handles for post-polymerization modification, allowing for the introduction of other functionalities (e.g., amines via reduction) along the polymer backbone, thereby creating functionalized materials.

The chemical diversity of the nitro group makes it a useful component for developing new functional materials, such as dyes or optical/electronic materials. mdpi-res.com The presence of the highly polar nitro group can be used to tune the properties of a material. liquidgroupcmu.com For example, incorporating this compound into a larger structure, such as a liquid crystal or a polymer matrix, could alter the dielectric properties or intermolecular interactions of the resulting material.

Furthermore, the nitro group can be reduced to an amino group. This transformation from a strong electron-withdrawing group (-NO₂) to an electron-donating group (-NH₂) would significantly alter the electronic properties of the material. This chemical switch provides a pathway for creating materials with tunable optical, electronic, or binding properties, which is a key goal in modern materials science. liquidgroupcmu.com

Development of Novel Reagents and Methodologies Based on this compound

The foundational reactivity of this compound continues to inspire the development of new synthetic methods and reagents. While the compound itself is typically used as a substrate, its participation in novel, more efficient, and selective reactions is a key area of research.

Recent advancements have focused on performing classic nitroalkane reactions under improved conditions. This includes the development of highly stereoselective Michael and Henry reactions using chiral organocatalysts, allowing for the synthesis of enantiomerically pure products. nih.govresearchgate.net Methodologies using environmentally friendly conditions, such as performing reactions in water or under solvent-free solid-state catalysis, have also been developed for reactions involving nitroalkanes. researchgate.netnih.gov

A significant evolution in nitroalkane chemistry is the development of methods that use the nitro group as an electrophilic synthon. nih.gov While typically the α-carbon is made nucleophilic by deprotonation, treatment of nitroalkanes with very strong acids can activate them towards attack by carbon-based nucleophiles, representing an "umpolung" or reversal of the normal reactivity. nih.govnih.gov

The following table highlights modern synthetic methodologies applicable to this compound.

| Methodology | Catalyst/Conditions | Key Advantage |

| Asymmetric Henry Reaction | Chiral Copper or Zinc Complexes | High enantioselectivity |

| Asymmetric Michael Addition | Chiral Thiourea (B124793) or Amine Organocatalysts | High diastereo- and enantioselectivity |

| Green Henry Reaction | Imidazole in aqueous media | Environmentally benign |

| Solid-State Michael Addition | Solid bases (e.g., Al₂O₃) | Solvent-free, enhanced efficiency |

| Photocatalytic Alkylation | Iridium or Copper photocatalysts | Mild conditions, radical pathways |

| Electrophilic Activation | Triflic Acid or Polyphosphoric Acid | Umpolung reactivity |

These innovative approaches expand the synthetic toolbox, enabling chemists to utilize this compound in increasingly sophisticated and efficient ways to construct complex molecules. researchgate.net

Exploration of this compound in Agrochemical Synthesis

The exploration of this compound in the chemical synthesis of agrochemicals is a niche area. While direct application or synthesis pathways originating from this specific compound are not prominently featured in mainstream agrochemical research literature, the broader class of nitroalkane derivatives has been investigated for biological activity.

The synthesis of novel agrochemicals often involves the creation of libraries of compounds with diverse structural features to screen for herbicidal, insecticidal, or fungicidal properties. Nitro compounds and their derivatives are known to be precursors to various heterocyclic compounds, some of which have shown biological activity. researchgate.net For example, nitroalkenes, which can be synthesized from nitroalkanes, are valuable intermediates. researchgate.net They can participate in cycloaddition reactions and Michael additions to form complex heterocyclic systems. researchgate.netresearchgate.net

Theoretically, this compound could serve as a starting material for such synthetic routes. Dehydration of this compound would yield (2-nitrovinyl)cyclohexane, a nitroalkene. This intermediate could then be used in reactions to build more complex molecules for agrochemical screening. For instance, it could be reacted with various nucleophiles or used in Diels-Alder reactions to generate a range of derivatives. The resulting compounds, incorporating the cyclohexyl group, could then be evaluated for their potential as active ingredients in agrochemical formulations. However, specific examples of this strategy being employed with this compound are not readily found in the examined literature.

The synthesis of 2-acyl-cyclohexane-1,3-dione derivatives has been explored for developing herbicides, indicating that the cyclohexane ring is a feature of interest in agrochemical design. mdpi.com While not directly involving this compound, this highlights the potential relevance of cyclohexane-containing scaffolds.

A summary of related synthetic transformations involving nitro compounds is presented below:

| Reaction Type | Reactants | Product Type | Potential Relevance |

| Henry Reaction | Nitroalkane, Aldehyde/Ketone | Nitroalcohol | C-C bond formation |

| Michael Addition | Nitroalkane (as nitronate), α,β-Unsaturated carbonyl | 1,5-Dicarbonyl compound precursor | Elongation of carbon chain |

| Nef Reaction | Nitroalkane | Ketone/Aldehyde | Conversion to carbonyl functionality |

| Reduction | Nitroalkane | Amine | Introduction of basic nitrogen atom |

| Dehydration | Nitroalkane | Nitroalkene | Intermediate for further reactions |

Historical Development and Current Trends in 2 Nitroethyl Cyclohexane Research

Evolution of Synthetic Strategies for Nitroethyl-Substituted Cycloalkanes

The synthesis of nitroethyl-substituted cycloalkanes, such as (2-Nitroethyl)cyclohexane, has evolved significantly, reflecting broader trends in organic chemistry toward greater efficiency, selectivity, and functional group tolerance. Nitroalkanes are valued as versatile building blocks in organic synthesis. udel.edu The strong electron-withdrawing nature of the nitro group facilitates the formation of carbanions, which are excellent nucleophiles for creating new carbon-carbon bonds. researchgate.net Furthermore, the nitro group itself is a synthetic chameleon, capable of being transformed into a variety of other functional groups, including amines and carbonyls. udel.edugoogle.com

Historically, the construction of molecules like this compound relied on fundamental reactions that remain relevant today. A primary strategy involves a two-step process beginning with the Henry reaction (or nitroaldol reaction). researchgate.netsci-rad.com This reaction typically involves the condensation of a nitroalkane, such as nitromethane (B149229), with a cyclohexane-derived aldehyde (e.g., cyclohexanecarboxaldehyde). The resulting β-nitro alcohol can then be dehydrated to form a nitroalkene, which is subsequently reduced to the saturated nitroethyl-substituted cyclohexane (B81311).

Another classical approach is the Michael addition, where a nucleophile like the nitromethane anion is added to a cyclohexane-based α,β-unsaturated carbonyl compound. This method directly establishes the C-C bond and places the nitro group in the desired position relative to the ring.

More recent advancements have focused on overcoming the limitations of these classical methods, such as harsh reaction conditions and limited substrate scope. The development of novel catalytic systems has been a major driver of this evolution. benthamscience.com For instance, modern synthetic chemistry has seen the emergence of metal-catalyzed C-alkylation of nitroalkanes using alkyl halides, a transformation that was historically challenging. udel.edu Copper-catalyzed methods, for example, have been developed to C-alkylate nitroalkanes with various electrophiles, offering a more direct route to complex structures. udel.edu Additionally, the use of solid catalysts is an area of growing interest, as they can lead to more efficient, selective, and environmentally benign reactions, often proceeding in higher yields and purity without the need for solvents. benthamscience.com

Asymmetric synthesis has also become a critical aspect of modern strategies. The development of chiral catalysts and ligands for reactions like the asymmetric hydrogenation of nitroalkenes allows for the selective synthesis of specific stereoisomers of substituted cycloalkanes. researchgate.net This is particularly important when the target molecules are intended for biological or pharmaceutical applications, where stereochemistry often dictates activity.

| Synthetic Strategy | Description | Typical Reactants | Key Features & Developments |

| Henry Reaction & Reduction | Two-step sequence involving nitroaldol condensation followed by dehydration and reduction of the resulting nitroalkene. researchgate.netsci-rad.com | Cyclohexanecarboxaldehyde (B41370), Nitromethane | A foundational method. Modern variations focus on milder conditions and stereoselective reductions. |

| Michael Addition | Conjugate addition of a nitroalkane anion to an α,β-unsaturated system attached to a cyclohexane ring. udel.edu | Cyclohexylidenemethyl vinyl ketone, Nitromethane | Directly forms the carbon skeleton. Research focuses on catalytic and asymmetric versions. |

| Direct Alkylation | Direct coupling of a nitro-functionalized cyclohexane with an ethylating agent or vice-versa. | Nitrocyclohexane, Bromoethane (or equivalents) | Historically difficult. Modern progress involves transition metal catalysis (e.g., Copper) for improved efficiency and tolerance. udel.edu |

| Olefin Nitration | Direct nitration of a vinyl-substituted cyclohexane using modern nitrating agents. organic-chemistry.org | Vinylcyclohexane, Nitrating agents (e.g., Fe(NO₃)₃/TEMPO) | Offers a direct route but requires control of regioselectivity. Metal-free methods have been developed. organic-chemistry.org |

Emerging Research Areas in Nitroalkane Chemistry Applied to Cyclohexane Systems

Research into nitroalkanes attached to cyclohexane frameworks is expanding into new and sophisticated areas, driven by the synthetic versatility of the nitro group. google.com These emerging fields leverage the unique electronic properties of nitroalkanes to build molecular complexity and access novel chemical matter.

A significant area of emerging research is the use of the nitro group as a linchpin for cascade reactions . In these processes, a single synthetic operation triggers a series of bond-forming events to rapidly construct complex polycyclic or highly functionalized molecules from simple nitro-substituted cyclohexane precursors. The nitro group can act as an activating group for adjacent protons and a precursor to other functionalities, enabling its participation at multiple points in a designed cascade.

Another burgeoning field is the application of photoredox catalysis to nitroalkane chemistry. This approach uses visible light to generate radical intermediates from nitroalkanes under exceptionally mild conditions. For cyclohexane systems, this could enable previously difficult transformations, such as the direct C-H functionalization of the cyclohexane ring at positions remote from the nitroethyl group or novel coupling reactions that are not feasible with traditional thermal methods.

Furthermore, the nitro group's ability to be converted into other functional groups is being exploited in the field of diversity-oriented synthesis . Starting from a common this compound core, the nitro group can be transformed into an amine, a nitrile, a carbonyl, or an oxime. Each of these new functional groups can then undergo a different set of chemical reactions, allowing for the rapid generation of a library of diverse cyclohexane-containing compounds. These libraries are valuable for screening for biological activity in drug discovery programs.

The development of sustainable and green synthetic methods continues to be a major trend. benthamscience.com This includes the use of solid-supported catalysts for nitroalkane transformations, which simplifies product purification and allows for catalyst recycling. benthamscience.com Research is also directed towards using greener solvents, such as polyethylene (B3416737) glycol (PEG), or performing reactions under solvent-free conditions, reducing the environmental impact of the synthesis. researchgate.net

Interdisciplinary Approaches in Research Pertaining to this compound

The study of this compound and related compounds increasingly benefits from interdisciplinary approaches that merge synthetic chemistry with other scientific fields to deepen understanding and unlock new applications.

Computational Chemistry and Mechanistic Studies: A significant interdisciplinary effort involves the use of computational chemistry to model synthetic reactions. Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to elucidate the complex mechanisms of reactions involving nitroalkanes. For example, computational studies can help rationalize the regioselectivity and stereoselectivity observed in cycloaddition reactions or in catalytic C-C bond-forming processes. researchgate.net This synergy between synthetic and computational chemists allows for the prediction of reaction outcomes and the rational design of more efficient catalysts and reaction conditions, accelerating the discovery of new synthetic methods.

Medicinal Chemistry and Chemical Biology: The this compound scaffold is of considerable interest in medicinal chemistry. The cyclohexane ring provides a three-dimensional structure that is a common motif in many natural products and pharmaceuticals, while the nitroethyl side chain serves as a versatile handle for further functionalization. The nitro group can be reduced to an amine, a critical functional group for biological activity. Interdisciplinary research in this area involves synthetic chemists preparing a series of derivatives, which are then evaluated by biologists and pharmacologists for their potential as therapeutic agents. The goal is to understand the structure-activity relationship (SAR) and develop compounds with improved potency and selectivity for specific biological targets.

Materials Science: The functional versatility of the nitro group also opens doors for applications in materials science. The conversion of the nitro group to an amine or other reactive functionalities on the cyclohexane scaffold allows these molecules to be used as monomers for polymerization or as building blocks for supramolecular assemblies. An interdisciplinary approach combining organic synthesis with polymer chemistry and materials science could lead to the development of novel polymers or functional materials with tailored properties, such as specific thermal, optical, or mechanical characteristics, derived from the rigid cyclohexane core.

Future Directions and Unexplored Avenues in Academic Research